![molecular formula C21H44N4O B14233027 N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}-14-methylpentadecanamide CAS No. 392230-58-9](/img/structure/B14233027.png)
N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}-14-methylpentadecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}-14-methylpentadecanamide is a chemical compound with the molecular formula C21H44N4O . It is known for its unique structure, which includes a hydrazinylmethylidene group and a long alkyl chain. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}-14-methylpentadecanamide typically involves the reaction of hydrazine derivatives with appropriate aldehydes or ketones under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}-14-methylpentadecanamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it may be studied for its potential therapeutic properties, including its ability to interact with specific biological targets. In industry, it can be used in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}-14-methylpentadecanamide involves its interaction with molecular targets through its hydrazinylmethylidene group . This interaction can lead to the modulation of specific biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}-14-methylpentadecanamide can be compared with other similar compounds, such as azomethine derivatives and other hydrazine-containing molecules . These compounds share some structural similarities but may differ in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups and its long alkyl chain, which can influence its solubility and interaction with other molecules.
Propiedades
Número CAS |
392230-58-9 |
|---|---|
Fórmula molecular |
C21H44N4O |
Peso molecular |
368.6 g/mol |
Nombre IUPAC |
N-[4-(hydrazinylmethylideneamino)butyl]-14-methylpentadecanamide |
InChI |
InChI=1S/C21H44N4O/c1-20(2)15-11-9-7-5-3-4-6-8-10-12-16-21(26)24-18-14-13-17-23-19-25-22/h19-20H,3-18,22H2,1-2H3,(H,23,25)(H,24,26) |
Clave InChI |
VOVDQILEKBRBPG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCCCCCCC(=O)NCCCCN=CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


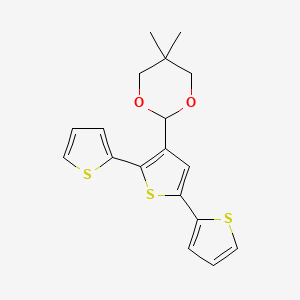
![8-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]octan-1-OL](/img/structure/B14232954.png)
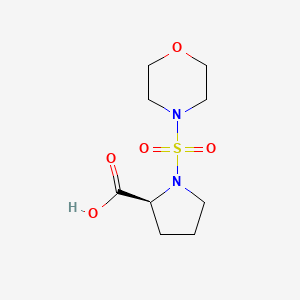
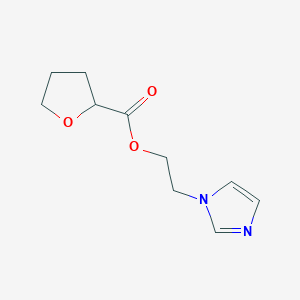
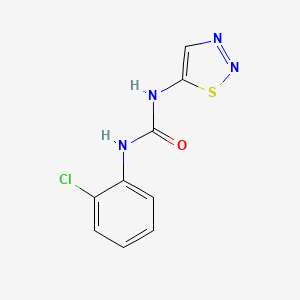
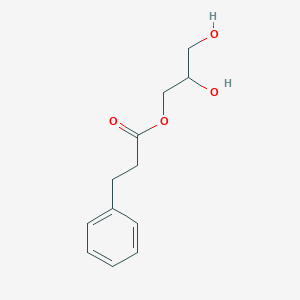
![Benzene, [(1-methyl-5-hexenyl)thio]-](/img/structure/B14233000.png)
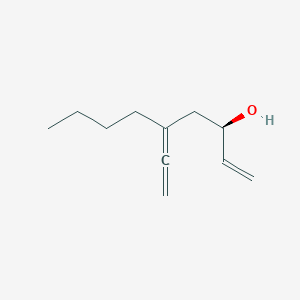
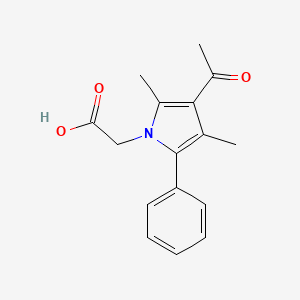

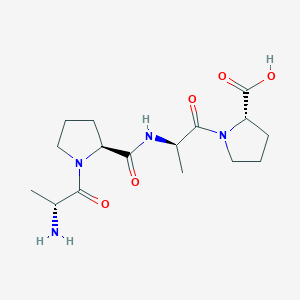
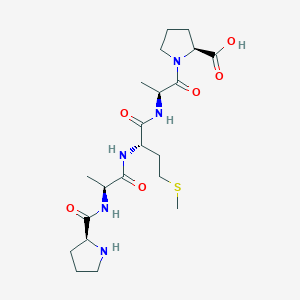
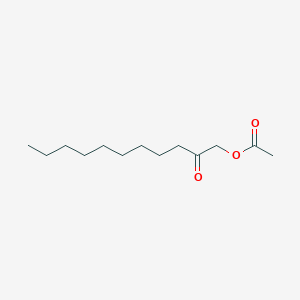
![2,5-Bis(hexyloxy)-4-[2-(thiophen-2-YL)ethenyl]benzaldehyde](/img/structure/B14233024.png)
